N-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-propoxybenzamide is a compound belonging to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of N-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-propoxybenzamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes or proteins essential for the virus’s life cycle . In the case of its anti-inflammatory properties, the compound may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .
Comparison with Similar Compounds
N-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-propoxybenzamide can be compared with other similar compounds, such as:
4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline: This compound also exhibits antiviral activity against Zika virus and other viruses of the Flaviviridae family.
1-(5-(2-fluoro-5-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-3-yl)piperazine: Known for its anti-inflammatory properties.
5-phenyl-1,2,4-oxadiazol-3-yl N-(2-chloroethyl)carbamate: This compound has been studied for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H17N3O3 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-propoxybenzamide |
InChI |
InChI=1S/C18H17N3O3/c1-2-12-23-15-11-7-6-10-14(15)16(22)19-18-20-17(24-21-18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,21,22) |
InChI Key |
XGFGOTZRJBNWHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NOC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.